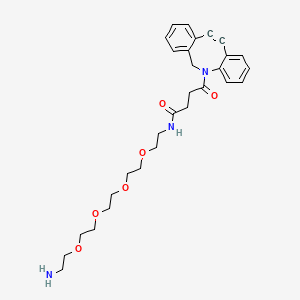

DBCO-PEG4-amine

説明

特性

IUPAC Name |

N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O6/c30-13-15-35-17-19-37-21-22-38-20-18-36-16-14-31-28(33)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJQULPXXATMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DBCO-PEG4-Amine: A Core Component in Bioconjugation for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-amine is a heterobifunctional linker molecule that has become an indispensable tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its unique structure, featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine, provides a versatile platform for covalently linking biomolecules with high specificity and efficiency.[2][3]

The DBCO moiety enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly and selectively with azide-functionalized molecules under mild, aqueous conditions.[4] This eliminates the need for cytotoxic copper catalysts, making it ideal for applications involving live cells and sensitive biological systems.[5] The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules. The terminal primary amine provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids, through the formation of a stable amide bond.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and its application in the synthesis of ADCs and PROTACs.

Core Properties and Specifications

The key properties of this compound are summarized in the table below, compiled from various suppliers. Researchers should always refer to the certificate of analysis for lot-specific data.

| Property | Value | References |

| Chemical Formula | C₂₉H₃₇N₃O₆ | |

| Molecular Weight | 523.62 g/mol | |

| CAS Number | 1255942-08-5 | |

| Appearance | Colorless to yellow-brown solid or light yellow oil | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |

| Storage Conditions | -20°C, desiccated. Protect from light. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound via Amide Coupling

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid) using EDC/NHS chemistry.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Activation Buffer.

-

Activation of Carboxylic Acids:

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in the Activation Buffer.

-

Add a 10-50 fold molar excess of EDC and NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 1.5 to 10-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted reagents and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group), mass spectrometry, or SDS-PAGE analysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a DBCO-Labeled Protein

This protocol outlines the reaction of a DBCO-labeled protein with an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., a drug, a fluorescent dye, a biotin tag)

-

Reaction buffer (e.g., PBS, pH 7.4). Note: Do not use buffers containing sodium azide.

Procedure:

-

Reactant Preparation:

-

Dissolve the DBCO-labeled protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

-

Click Reaction:

-

Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5 to 5-fold molar excess of the azide is often recommended to ensure the reaction goes to completion.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions can also be performed at 37°C to increase the reaction rate.

-

-

Purification: Purify the resulting conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.

-

Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Applications in Drug Development

Antibody-Drug Conjugate (ADC) Synthesis

This compound is instrumental in the site-specific conjugation of cytotoxic payloads to antibodies, a key strategy in modern ADC development. The workflow typically involves the enzymatic or chemical introduction of an azide group onto the antibody, followed by a SPAAC reaction with a DBCO-functionalized drug.

Caption: Workflow for ADC synthesis using this compound.

PROTAC Synthesis

In PROTAC technology, this compound can serve as a versatile linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The modular nature of this approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of ternary complex formation and target protein degradation.

Caption: PROTAC synthesis via a convergent approach using this compound.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its unique combination of a bioorthogonal DBCO group, a solubilizing PEG spacer, and a reactive amine handle facilitates the efficient and specific construction of complex biomolecular conjugates. The experimental protocols and application workflows presented in this guide provide a solid foundation for the successful implementation of this compound in the synthesis of next-generation therapeutics like ADCs and PROTACs, ultimately accelerating the pace of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. DBCO PEG4 Amine | AAT Bioquest [aatbio.com]

- 4. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of DBCO-PEG4-amine, a heterobifunctional linker widely utilized in bioconjugation. This document details its chemical properties, mechanism of action in bioconjugation, and provides detailed experimental protocols for its application.

Core Properties of this compound

This compound is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a primary amine (-NH2) group.[1][2] This unique structure enables a two-step sequential bioconjugation strategy.

The DBCO group is the reactive moiety for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] The inherent ring strain of the cyclooctyne allows for a rapid and highly specific reaction with azide-containing molecules without the need for a cytotoxic copper catalyst.[2]

The PEG4 spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule and its conjugates.[4] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated biomolecules, thereby preserving their biological activity.

The primary amine group serves as a reactive handle for conjugation to various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters or the carboxyl groups of proteins (activated with carbodiimides like EDC), forming a stable amide bond.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its reactivity.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₉H₃₇N₃O₆ | |

| Molecular Weight | 523.62 g/mol | |

| Purity | Typically ≥95% | |

| CAS Number | 1255942-08-5 | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |

| Storage Conditions | -20°C, desiccated, protected from light | |

| Appearance | Colorless to yellow-brown solid or oil |

| Reactivity Data | Value | Reference(s) |

| Second-Order Rate Constant (k₂) for DBCO with Benzyl Azide | ~0.6 - 1.0 M⁻¹s⁻¹ | |

| Optimal pH for Amine Acylation with NHS Esters | 7.2 - 8.5 | |

| Typical Molar Excess of DBCO-NHS Ester to Protein | 5 to 20-fold | |

| Typical Molar Excess of DBCO-conjugate to Azide-protein | 1.5 to 3-fold | |

| Typical Yield for Site-Specific Protein-PEG Conjugation via SPAAC | >80% |

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to facilitate a two-step bioconjugation process. This allows for the controlled and sequential linking of two different molecules.

Step 1: Acylation of the Amine Group

The primary amine of this compound is first reacted with a molecule containing an activated carboxyl group, most commonly an N-hydroxysuccinimide (NHS) ester. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. This step effectively "activates" the first molecule with a DBCO handle for subsequent reaction.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO-functionalized molecule from the first step is then introduced to a second molecule that has been modified to contain an azide (-N₃) group. The DBCO and azide groups undergo a [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The reaction is driven by the release of ring strain in the DBCO molecule and proceeds rapidly at physiological conditions without the need for a copper catalyst.

Experimental Protocols

The following are detailed methodologies for the use of this compound in a typical two-step bioconjugation to a protein.

Protocol 1: Activation of a Protein with DBCO-PEG4-NHS Ester

This protocol describes the initial step of introducing a DBCO group onto a protein by reacting its primary amines (e.g., lysine residues) with a pre-formed DBCO-PEG4-NHS ester.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

DBCO-PEG4-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other protein purification systems (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the DBCO-PEG4-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein sample (typically 1-5 mg/mL). The final concentration of the organic solvent should be kept below 15% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching (Optional): To quench any unreacted NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester and byproducts using a spin desalting column or size-exclusion chromatography.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.

Protocol 2: SPAAC Reaction of DBCO-labeled Protein with an Azide-modified Molecule

This protocol describes the second step, the copper-free click reaction between the DBCO-labeled protein and a molecule containing an azide group.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-containing molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Dissolve the DBCO-labeled protein and the azide-containing molecule in the reaction buffer.

-

Reaction Setup: Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5 to 3-fold molar excess of the less abundant component is often used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

-

Purification: If necessary, purify the final conjugate from any unreacted starting materials using an appropriate chromatography method such as size-exclusion chromatography or affinity chromatography, depending on the properties of the conjugated molecules.

-

Analysis: Analyze the final conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm the successful conjugation and assess purity.

Mandatory Visualizations

The following diagrams illustrate the chemical structures, reaction mechanisms, and experimental workflows described in this guide.

Caption: Chemical structure of this compound.

Caption: Two-step mechanism of action of this compound.

References

An In-depth Technical Guide to DBCO-PEG4-Amine: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for DBCO-PEG4-amine, a key reagent in the field of bioconjugation and drug development. This document is intended to serve as a valuable resource for professionals leveraging copper-free click chemistry for the synthesis of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies. Its molecular architecture, consisting of a dibenzocyclooctyne (DBCO) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal primary amine, enables a versatile two-step conjugation process. The DBCO group facilitates a highly efficient and specific reaction with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This reaction proceeds readily under biocompatible conditions without the need for a cytotoxic copper catalyst.[1][3] The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[3] The terminal primary amine provides a reactive handle for conjugation to various electrophilic groups, such as carboxylic acids and NHS esters.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₇N₃O₆ | |

| Molecular Weight | 523.62 g/mol | |

| Appearance | Light yellow oil or solid | |

| Purity | Typically >95% (as determined by HPLC) | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |

| Storage Conditions | Store at -20°C, protected from light and moisture. Stock solutions in anhydrous solvents can be stored at -20°C for up to one month or -80°C for up to six months. |

Reactivity and Stability

The reactivity of this compound is primarily governed by its two functional ends: the DBCO group for SPAAC reactions and the primary amine for nucleophilic reactions.

| Parameter | Description | Reference(s) |

| DBCO Reactivity | The strained alkyne of the DBCO group reacts rapidly and specifically with azides to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups. | |

| Amine Reactivity | The primary amine is a versatile nucleophile that can react with activated esters (e.g., NHS esters), carboxylic acids (in the presence of activators like EDC), and other electrophiles to form stable amide bonds. | |

| Second-Order Rate Constant (k₂) for SPAAC | The reaction of DBCO derivatives with azides is characterized by a high second-order rate constant, typically in the range of 10⁻² to 1 M⁻¹s⁻¹. The specific rate is influenced by factors such as the solvent, pH, and the electronic properties of the azide. | |

| Stability of the DBCO Moiety | The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9). However, prolonged incubation can lead to gradual degradation. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C or -20°C. Degradation has also been observed at neutral pH within immune phagocytes, with approximately 36% degradation after 24 hours. Strong acidic conditions should be avoided as they can promote the degradation of the DBCO ring. |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common bioconjugation workflows.

Protocol for Antibody Conjugation using DBCO-PEG4-NHS Ester

This protocol describes a common two-step process for labeling an antibody, first by activating the amine group of this compound to an NHS ester (or using a pre-activated DBCO-PEG4-NHS ester), followed by conjugation to an azide-modified molecule.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Azide-containing molecule

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Preparation of DBCO-PEG4-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMF or DMSO.

-

Antibody Conjugation:

-

Add the DBCO-PEG4-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the NHS ester relative to the antibody is often recommended for efficient conjugation.

-

Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2 hours, with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with an appropriate storage buffer for the antibody.

-

-

Copper-Free Click Reaction:

-

To the purified DBCO-labeled antibody, add the azide-containing molecule. A 1.5 to 3-fold molar excess of the azide molecule is recommended.

-

Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.

-

-

Final Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted azide-containing molecules.

Characterization: The degree of labeling (DOL) can be determined by measuring the absorbance of the antibody at 280 nm and the DBCO group at its absorbance maximum (around 309-310 nm). Successful conjugation can be further confirmed by mass spectrometry.

Protocol for Small Molecule Conjugation to this compound

This protocol outlines the conjugation of a small molecule containing a carboxylic acid to the amine group of this compound.

Materials:

-

This compound

-

Small molecule with a carboxylic acid group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., 0.1 M MES, pH 5.0-6.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the small molecule, EDC, and NHS in anhydrous DMF or DMSO. Use a slight molar excess of EDC and NHS relative to the small molecule (e.g., 1.2 equivalents each).

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester of the small molecule.

-

-

Conjugation Reaction:

-

Add this compound to the activated small molecule solution. A slight molar excess of the activated small molecule may be used to drive the reaction to completion.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification: Purify the resulting DBCO-PEG4-small molecule conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Experimental workflow for the two-step conjugation of an antibody using a DBCO-PEG4-NHS ester.

Caption: Experimental workflow for conjugating a small molecule to this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The antibody directs the conjugate to cancer cells, where the cytotoxic payload can be released, minimizing off-target toxicity.

-

PROTACs (Proteolysis Targeting Chimeras): this compound can be incorporated into PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

-

Biomolecule Labeling and Tracking: The bioorthogonal nature of the DBCO-azide reaction allows for the specific labeling of biomolecules in complex biological systems, including live cells, for imaging and tracking studies.

-

Surface Immobilization: this compound can be used to functionalize surfaces (e.g., biosensors, microarrays, nanoparticles) for the controlled and oriented immobilization of biomolecules.

References

An In-depth Technical Guide to DBCO-PEG4-amine for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG4-amine, a heterobifunctional linker at the forefront of bioconjugation and drug development. We will delve into its core properties, the mechanism of copper-free click chemistry, detailed experimental protocols, and its applications in creating precisely engineered biomolecules.

Introduction to this compound

This compound is a powerful molecular tool designed for bioorthogonal chemistry, specifically for copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It features three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This reaction is highly specific and efficient, proceeding smoothly under mild, physiological conditions.[1][2][3]

-

Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol chain that enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[1][4]

-

Primary Amine (-NH2): A versatile functional group that allows for the covalent attachment of the DBCO moiety to a wide range of molecules, such as proteins, peptides, or surfaces, through reactions with carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive groups.

This trifecta of features makes this compound an invaluable reagent for constructing complex bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the surface immobilization of biomolecules.

Core Properties and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Formula | C₂₉H₃₇N₃O₆ |

| Molecular Weight | 523.62 g/mol |

| CAS Number | 1255942-08-5 |

| Appearance | Light yellow oil or solid |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile |

| Storage Conditions | -20°C, desiccated, protected from light |

| Purity | >95% |

The Mechanism of Copper-Free Click Chemistry (SPAAC)

The core of this compound's utility lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The significant ring strain of the dibenzocyclooctyne (DBCO) group dramatically lowers the activation energy for the [3+2] cycloaddition with an azide-functionalized molecule. This allows the reaction to proceed spontaneously and rapidly under biocompatible conditions (e.g., room temperature in aqueous buffers), forming a stable, covalent triazole linkage. The bioorthogonal nature of this reaction ensures that the DBCO and azide groups react specifically with each other without interfering with native biological functionalities.

Caption: SPAAC Reaction Mechanism.

Reaction Kinetics

The efficiency of the SPAAC reaction is quantified by the second-order rate constant (k₂). DBCO exhibits favorable reaction kinetics compared to some other cyclooctynes, ensuring efficient conjugation even at low concentrations of reactants.

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | 0.14 |

| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~0.1 - 0.17 |

| Difluorinated cyclooctyne (DIFO) | Benzyl azide | 0.076 |

Experimental Protocols

The use of this compound in bioconjugation is typically a two-step process. First, the primary amine of this compound is conjugated to a target molecule. Second, the DBCO-functionalized molecule is reacted with an azide-modified partner via SPAAC.

Step 1: Conjugation of this compound to a Carboxyl-Containing Molecule

This protocol describes the covalent attachment of this compound to a molecule containing a carboxylic acid group (e.g., a protein with accessible aspartic or glutamic acid residues, or a small molecule).

Materials:

-

This compound

-

Carboxyl-containing molecule (e.g., protein) in an amine-free buffer (e.g., MES or PBS, pH 6.0)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the carboxyl-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water, respectively.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, mix the carboxyl-containing molecule with a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS).

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.

-

-

Conjugation to this compound:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the activated molecule solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer.

-

Caption: Workflow for Amine Conjugation.

Step 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction of the newly formed DBCO-modified molecule with an azide-modified molecule.

Materials:

-

DBCO-modified molecule (from Step 1)

-

Azide-modified molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the DBCO-modified and azide-modified molecules in the reaction buffer.

-

Combine the two solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification (if necessary):

-

If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.

-

Applications of this compound

The versatility of this compound makes it suitable for a wide range of applications in life sciences and drug development.

-

Antibody-Drug Conjugates (ADCs): The primary amine can be used to attach the DBCO moiety to an antibody, which can then be conjugated to an azide-modified cytotoxic drug.

-

PROTACs: this compound can serve as a linker to connect a target protein-binding ligand with an E3 ligase-binding ligand.

-

Biomolecule Labeling: Proteins, peptides, nucleic acids, and other biomolecules can be labeled for imaging and tracking studies in living cells without the concern of copper cytotoxicity.

-

Surface Immobilization: The amine group can be used to anchor the DBCO moiety to a functionalized surface, which can then be used to capture azide-modified biomolecules for applications in biosensors and microarrays.

Caption: Advantages of this compound.

Conclusion

This compound is a highly effective and versatile tool for modern bioconjugation. Its bioorthogonal reactivity, coupled with the benefits of a hydrophilic spacer and a reactive primary amine, provides researchers with a robust method for creating precisely defined bioconjugates for a multitude of applications in research, diagnostics, and therapeutics. The copper-free nature of the SPAAC reaction makes it particularly well-suited for use in sensitive biological systems, including live cells and in vivo models.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of a stable triazole linkage between an azide and a strained cyclooctyne.[1] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it an invaluable tool for in-cell and in-vivo studies.[2][3]

The driving force of SPAAC is the significant ring strain of the cyclooctyne, which can be approximately 18 kcal/mol.[4] This inherent strain is released upon the [3+2] cycloaddition with an azide, dramatically lowering the activation energy of the reaction and allowing it to proceed at biocompatible temperatures.[4] The azide and cyclooctyne moieties are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, ensuring high specificity and minimal off-target reactions.

The reaction mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile. This reaction is highly reliable and versatile, finding broad applications in bioconjugation, drug delivery, molecular imaging, and materials science.

Data Presentation: Quantitative Analysis of SPAAC

The efficiency and applicability of SPAAC in various experimental settings are critically dependent on the reaction kinetics and the stability of the resulting conjugate. This section provides a quantitative summary of these parameters for commonly used cyclooctynes.

Reaction Kinetics

The reaction between a cyclooctyne and an azide follows second-order kinetics. The rate of the reaction is influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and pH. Generally, more strained cyclooctynes exhibit faster reaction rates.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| DBCO (Dibenzocyclooctyne) | 0.6 - 1.0 | |

| DIBO (Dibenzocyclooctynol) | 0.3 - 0.7 | |

| BCN (Bicyclo[6.1.0]nonyne) | 0.06 - 0.1 | |

| BARAC (Biarylazacyclooctynone) | ~1.0 | |

| DIFO (Difluorinated cyclooctyne) | ~0.08 |

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Stability of the Triazole Linkage

The 1,2,3-triazole ring formed via SPAAC is exceptionally stable under a wide range of physiological and chemical conditions. It is resistant to hydrolysis, oxidation, and reduction, ensuring the integrity of the linkage in complex biological environments. This stability is a key advantage for applications requiring long-term tracking or robust conjugation. Studies have shown that the triazole linkage is stable in biological media and during downstream analytical procedures like mass spectrometry.

Reaction Yields

SPAAC reactions are known for their high efficiency, often proceeding to near-quantitative yields, especially when one of the reactants is used in a slight excess. The high yields are a direct consequence of the favorable kinetics and the bioorthogonality of the reacting partners, which minimizes the formation of side products. For bioconjugation applications, yields are typically high, ensuring efficient labeling of biomolecules.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SPAAC.

Protocol 1: Metabolic Labeling of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans and subsequent fluorescent labeling via SPAAC.

Materials:

-

Adherent mammalian cells (e.g., HeLa)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Hoechst 33342 or DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the existing medium with the Ac₄ManNAz-containing medium and incubate for 48 hours at 37°C and 5% CO₂.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-20 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

-

Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer’s protocol.

-

-

Imaging:

-

Replace the PBS with imaging medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

Protocol 2: Labeling of a Protein with a DBCO-NHS Ester

This protocol outlines the conjugation of a DBCO moiety to a protein via an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography column (e.g., desalting column)

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification:

-

Remove unreacted DBCO-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.

-

Protocol 3: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This protocol describes how to determine the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.

Materials:

-

Cyclooctyne of interest

-

Benzyl azide

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., dimethyl sulfone)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the cyclooctyne, benzyl azide, and the internal standard in the deuterated solvent.

-

In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 10 mM of each reactant and a known concentration of the internal standard).

-

-

NMR Data Acquisition:

-

Quickly acquire the first ¹H NMR spectrum (t=0).

-

Acquire subsequent spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

-

-

Data Analysis:

-

Integrate a characteristic signal of the disappearing reactant (e.g., a proton on the cyclooctyne) and a signal from the internal standard in each spectrum.

-

Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

-

For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear, with the slope equal to the second-order rate constant (k₂).

-

Visualizations

This section provides diagrams created using the DOT language to illustrate key concepts and workflows related to SPAAC.

SPAAC Reaction Mechanism

Typical Experimental Workflow

References

- 1. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QUANTITATIVE PHOSPHOPROTEOMIC ANALYSIS OF SIGNALING NETWORK DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Bioconjugation: A Technical Guide to DBCO-PEG4-Amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the demand for precise, efficient, and biocompatible molecular tools is paramount. Among these, DBCO-PEG4-amine has emerged as a cornerstone reagent, enabling the covalent linkage of biomolecules with exceptional control and specificity. This technical guide delves into the core applications of this compound, offering a comprehensive resource on its mechanism of action, experimental protocols, and quantitative data to empower researchers in their scientific endeavors.

Core Concepts: The Power of Copper-Free Click Chemistry

At the heart of this compound's utility lies the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction.[][2] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide moiety, forming a stable triazole linkage.[] Unlike traditional copper-catalyzed click chemistry, SPAAC is a copper-free process, thereby eliminating concerns of cellular toxicity and making it ideal for applications in living systems.[3]

The structure of this compound is a testament to its versatility. It comprises three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azides.[4]

-

Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit PEG linker that enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.

-

Amine (NH2) Group: A primary amine that provides a reactive handle for conjugation to various molecules, often through amide bond formation with activated carboxylic acids (e.g., NHS esters).

This trifunctional architecture allows for a modular and highly efficient approach to bioconjugation.

Key Applications and Methodologies

This compound is a versatile tool with broad applications across various fields of life science research and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. This compound serves as a critical linker in the synthesis of ADCs. Typically, an antibody is first functionalized with an azide-containing moiety. Subsequently, a cytotoxic drug carrying a DBCO group (often via the amine functionality of this compound) is conjugated to the antibody through the SPAAC reaction. This approach allows for precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.

Experimental Workflow: ADC Synthesis using this compound

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protein Labeling and Modification

The specific and mild nature of the SPAAC reaction makes this compound an excellent choice for labeling proteins with a wide array of functionalities, including fluorescent dyes, biotin, or other reporter molecules. The primary amine on this compound can be used to attach it to a molecule of interest, which can then be "clicked" onto a protein that has been metabolically or enzymatically engineered to contain an azide group.

Experimental Protocol: Two-Step Protein Labeling

-

Activation of Carboxylic Acid on Molecule of Interest:

-

Dissolve the molecule containing a carboxylic acid (e.g., a fluorescent dye) in an anhydrous organic solvent like DMSO or DMF.

-

Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Incubate at room temperature for 15-30 minutes to generate the NHS ester.

-

-

Conjugation to this compound:

-

Add the activated molecule solution to a solution of this compound in a compatible buffer (e.g., PBS, pH 7.4). A slight molar excess of the amine is often used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of DBCO-Labeled Molecule:

-

Purify the resulting DBCO-labeled molecule using an appropriate method such as HPLC or column chromatography.

-

-

SPAAC Reaction with Azide-Modified Protein:

-

Dissolve the purified DBCO-labeled molecule and the azide-containing protein in a reaction buffer (e.g., PBS, pH 7.4).

-

A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

-

Incubate the reaction mixture at room temperature or 37°C for 1 to 24 hours.

-

-

Purification of the Final Conjugate:

-

Remove excess DBCO-labeled molecule by size exclusion chromatography or dialysis.

-

Cell Surface Labeling

Live-cell labeling is a powerful technique for studying cellular processes in their native environment. The bioorthogonality of the SPAAC reaction allows for the specific labeling of cell surface glycoproteins or other biomolecules that have been metabolically engineered to incorporate azide-containing sugars. This compound, conjugated to a fluorescent probe, can then be used to visualize these targets on the cell surface without disrupting cellular function.

Logical Relationship: Cell Surface Labeling

Caption: Workflow for live cell surface labeling.

Nanoparticle Functionalization

The surface functionalization of nanoparticles is crucial for their application in targeted drug delivery, imaging, and diagnostics. This compound can be used to introduce DBCO moieties onto the surface of nanoparticles that present reactive groups such as NHS esters or carboxylic acids. These DBCO-functionalized nanoparticles can then be conjugated to azide-modified targeting ligands, such as antibodies or peptides, to enhance their specificity for disease sites.

Experimental Workflow: Nanoparticle Functionalization

Caption: Functionalization of nanoparticles.

Quantitative Data Summary

The efficiency of bioconjugation reactions is a critical parameter for success. The following tables summarize key quantitative data related to the use of this compound and the SPAAC reaction.

| Property | Value | Citations |

| Molecular Formula | C29H37N3O6 | |

| Molecular Weight | 523.62 g/mol | |

| Purity | Typically ≥95% (by HPLC) | |

| Solubility | Soluble in DMSO, DMF, DCM, Water | |

| Storage Conditions | -20°C, protect from light |

| Reaction Parameter | Typical Conditions and Notes | Citations |

| Reaction Buffer for Amine Coupling | Amine-free buffers such as PBS (pH 7.2-8.0) or HEPES are recommended. | |

| Reaction Buffer for SPAAC | Physiological buffers like PBS (pH 7.4) are commonly used. | |

| Molar Ratio (DBCO:Azide) for SPAAC | A 1.1 to 1.5-fold molar excess of the DBCO-reagent is often used to drive the reaction to completion. | |

| Reaction Time for SPAAC | Typically ranges from 1 to 24 hours at room temperature or 37°C, depending on reactant concentrations and reactivity. | |

| Quantification of Conjugation | Can be assessed by UV-Vis spectroscopy (monitoring the decrease in DBCO absorbance at ~309-310 nm), SDS-PAGE, or mass spectrometry. | |

| Reported Efficiency of DBCO Conjugations | Consistently reported as high to near-quantitative. |

Conclusion

This compound has established itself as an indispensable tool in the field of bioconjugation. Its unique combination of a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a reactive amine handle provides researchers with a powerful and versatile platform for the precise construction of complex biomolecular architectures. From the development of targeted cancer therapies to the intricate labeling of cellular components, the applications of this compound continue to expand, driving innovation and discovery in life sciences and medicine. This guide provides a foundational understanding and practical protocols to effectively harness the potential of this remarkable molecule.

References

Introduction: The Pivotal Role of Linkers in Advanced ADC Design

An In-depth Technical Guide on DBCO-PEG4-amine in Antibody-Drug Conjugate Development

For: Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a highly innovative class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically dependent on the chemical linker that connects the monoclonal antibody to the cytotoxic payload.[1] this compound is a heterobifunctional linker that has gained prominence in modern ADC development. It integrates three essential components: a Dibenzocyclooctyne (DBCO) group for catalyst-free click chemistry, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal primary amine (amine) for versatile conjugation.[3][4] This guide provides a comprehensive technical overview of this compound, its core functionalities, and its application in the synthesis and characterization of next-generation ADCs.

Physicochemical Properties and Core Components

A thorough understanding of the linker's properties is fundamental to optimizing conjugation strategies and ensuring the stability and quality of the final ADC. This compound's structure is meticulously designed to offer a balance of reactivity and favorable biophysical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C29H37N3O6 | |

| Molecular Weight | 523.62 g/mol | |

| CAS Number | 1840886-10-3 or 1255942-08-5 | |

| Appearance | Light yellow oil or solid | |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM, THF, Acetonitrile) | |

| Storage Conditions | -20°C, protect from light, stored under nitrogen |

Core Components and Their Functions:

-

Dibenzocyclooctyne (DBCO) Moiety : The DBCO group is a strained alkyne that is central to copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it is highly selective and does not interfere with native biological functional groups, allowing for efficient conjugation in complex biological media under mild, physiological conditions. The absence of a cytotoxic copper catalyst makes it ideal for creating biotherapeutics.

-

PEG4 Spacer : The hydrophilic PEG4 spacer is a critical element that confers several advantageous properties to the ADC. It significantly enhances the aqueous solubility of the conjugate, which is particularly important when working with hydrophobic payloads, thereby reducing the propensity for aggregation. This improved solubility and stability can lead to a better pharmacokinetic profile. Furthermore, the PEG spacer provides spatial separation between the antibody and the payload, minimizing steric hindrance.

-

Primary Amine Group : The terminal amine group provides a versatile and reactive handle for conjugation. It can readily form stable amide bonds with activated carboxylic acids (e.g., NHS esters) on a payload molecule or other substrates, enabling a secure attachment point.

Core Technology: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force behind the utility of this compound in ADC development is the SPAAC reaction. The high ring strain of the DBCO group dramatically lowers the activation energy for the [3+2] cycloaddition with an azide, enabling the reaction to proceed rapidly at physiological temperature and pH. This reaction results in the formation of a highly stable triazole linkage, covalently connecting the two components.

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Application in ADC Synthesis: A Generalized Workflow

The synthesis of an ADC using a this compound linker is a multi-step process that leverages the linker's bifunctionality. The general strategy involves first attaching the linker to the cytotoxic payload via its amine group, followed by the bioorthogonal SPAAC reaction to conjugate the DBCO-activated payload to an azide-modified antibody. This approach allows for site-specific conjugation, leading to a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).

Caption: Workflow for ADC synthesis using this compound.

Detailed Experimental Protocols

The following protocols provide a generalized framework for ADC synthesis. Specific parameters such as reagent concentrations, incubation times, and purification methods should be optimized for each specific antibody and payload combination.

Protocol 1: Activation of Payload and Conjugation to this compound

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of the linker.

-

Materials :

-

Payload with a carboxylic acid group.

-

This compound.

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

N-hydroxysuccinimide (NHS).

-

Anhydrous, amine-free organic solvent (e.g., DMF or DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

-

Procedure :

-

Dissolve the payload in anhydrous DMF/DMSO.

-

Add a 1.2-fold molar excess of both EDC and NHS to the payload solution to activate the carboxylic acid group.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

In a separate tube, dissolve this compound in DMF/DMSO.

-

Add the this compound solution to the activated payload solution. A 1.5 to 3-fold molar excess of the linker relative to the payload is a common starting point.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Monitor the reaction progress using an appropriate analytical method, such as LC-MS, to confirm the formation of the DBCO-PEG4-Payload conjugate.

-

The resulting product can be purified via reverse-phase HPLC if necessary.

-

Protocol 2: Site-Specific Introduction of Azide into an Antibody

This protocol outlines a general enzymatic method for introducing an azide handle onto an antibody.

-

Materials :

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-PEG-amine linker (e.g., Azido-PEG3-Amine).

-

Microbial transglutaminase (MTGase).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Purification system (e.g., Protein A chromatography or size-exclusion chromatography).

-

-

Procedure :

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Add a 50-fold molar excess of the azide-PEG-amine linker to the antibody solution.

-

Initiate the reaction by adding MTGase to a final concentration of 0.1-0.5 mg/mL.

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

Stop the reaction and purify the azide-modified antibody (mAb-N3) using Protein A or size-exclusion chromatography to remove excess linker and enzyme.

-

Characterize the purified mAb-N3 by mass spectrometry to confirm the successful incorporation of the azide group.

-

Protocol 3: SPAAC Conjugation of DBCO-Payload to Azide-Antibody

This protocol details the final "click" reaction to form the ADC.

-

Materials :

-

Azide-modified antibody (mAb-N3) from Protocol 2.

-

DBCO-PEG4-Payload conjugate from Protocol 1.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., size-exclusion chromatography).

-

-

Procedure :

-

Prepare a solution of the mAb-N3 in the reaction buffer at a concentration of 2-5 mg/mL.

-

Add the DBCO-PEG4-Payload to the antibody solution at a 2 to 3-fold molar excess.

-

Incubate the reaction mixture for 12-24 hours at 4°C or for 4-8 hours at room temperature. The reaction can be monitored by LC-MS or SDS-PAGE.

-

Once the reaction is complete, purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.

-

The purified ADC should be stored under appropriate conditions (e.g., at 4°C).

-

Quantitative Data and ADC Characterization

Thorough characterization of the final ADC product is essential to ensure its quality, consistency, and efficacy. Key parameters include the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Table 2: Typical Quantitative Parameters for ADC Characterization

| Parameter | Analytical Method | Typical Result | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | DAR of 2, 4, or 8 depending on conjugation strategy | Determines the average number of drug molecules per antibody, affecting potency and pharmacokinetics. |

| Purity | SDS-PAGE (reducing and non-reducing) | >95% | Assesses the integrity of the ADC and identifies fragments or impurities. |

| Aggregation | Size Exclusion Chromatography (SEC) | <5% High Molecular Weight Species | Quantifies the level of aggregates, which can impact efficacy and immunogenicity. |

| Identity Confirmation | Mass Spectrometry (MS) | Observed mass matches theoretical mass | Confirms the successful conjugation of the drug-linker to the antibody. |

| Residual Free Drug | Reverse-Phase HPLC (RP-HPLC) | Below detection limit | Ensures removal of unconjugated payload, which can cause off-target toxicity. |

Conclusion and Future Perspectives

This compound is a powerful and versatile heterobifunctional linker that facilitates the development of advanced, homogeneous ADCs. Its unique combination of a bioorthogonal DBCO group, a hydrophilicity-enhancing PEG4 spacer, and a reactive amine handle addresses several key challenges in ADC design. The use of SPAAC click chemistry enables precise, site-specific conjugation, leading to well-defined products with controlled drug-to-antibody ratios. The PEG spacer improves the overall physicochemical properties of the ADC, potentially enhancing its pharmacokinetic profile and therapeutic index. As ADC technology continues to evolve, the strategic design and selection of linkers like this compound will remain a cornerstone of creating safer and more effective targeted cancer therapies.

References

The Strategic Application of DBCO-PEG4-Amine in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is far more than a simple spacer; it plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. The linker's length, composition, and rigidity can significantly influence the stability and conformation of the ternary complex, which in turn affects the efficiency of protein degradation. Among the various linkers available, DBCO-PEG4-amine has gained prominence as a versatile and efficient building block for PROTAC synthesis.

This technical guide provides a comprehensive overview of the core principles and practical applications of this compound in the design and synthesis of PROTACs. We will delve into its physicochemical properties, provide detailed experimental protocols for its use, and present a framework for the biological evaluation of the resulting PROTACs.

Physicochemical Properties and Advantages of this compound

This compound is a bifunctional linker that offers a unique combination of features making it highly suitable for PROTAC development. These features include a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a terminal amine group.

Key Features and Advantages:

-

DBCO Group for Copper-Free Click Chemistry: The DBCO group enables highly efficient and bioorthogonal conjugation to azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds readily under mild, biocompatible conditions without the need for a cytotoxic copper catalyst, which is a significant advantage in biological systems.

-

PEG4 Spacer for Enhanced Solubility and Optimized Ternary Complex Formation: The hydrophilic PEG4 spacer improves the aqueous solubility of the PROTAC molecule, a common challenge for these often large and hydrophobic compounds. The flexibility and length of the PEG4 spacer are also critical for achieving the optimal orientation and distance between the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex.

-

Terminal Amine for Versatile Conjugation: The primary amine group provides a reactive handle for covalent attachment to various functional groups, most commonly carboxylic acids, through the formation of a stable amide bond. This allows for straightforward conjugation to E3 ligase ligands or POI binders that possess a carboxylic acid moiety.

Physicochemical Data for this compound:

| Property | Value |

| Molecular Formula | C29H37N3O6 |

| Molecular Weight | 523.62 g/mol |

| Purity | ≥95% to 98% |

| Solubility | Soluble in DMSO, DCM, and DMF |

| Storage Conditions | -20°C, protect from light, stored under nitrogen |

Experimental Protocols for PROTAC Synthesis and Evaluation

The synthesis of a PROTAC using this compound is typically a modular and sequential process. The following protocols provide a detailed methodology for the synthesis of a representative PROTAC targeting the BRD4 protein, a key regulator of gene transcription implicated in cancer.

Synthesis of a BRD4-Targeting PROTAC

This protocol describes a two-step synthesis where the this compound linker is first conjugated to the E3 ligase ligand, followed by a SPAAC reaction with an azide-functionalized POI binder.

Step 1: Amide Coupling of this compound with an E3 Ligase Ligand (e.g., a pomalidomide derivative)

-

Reagents and Materials:

-

This compound

-

Pomalidomide derivative with a carboxylic acid handle (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the pomalidomide derivative and this compound (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.

-

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Final PROTAC Synthesis

-

Reagents and Materials:

-

DBCO-linker-pomalidomide conjugate (from Step 1)

-

Azide-functionalized BRD4 ligand (e.g., a derivative of JQ1) (1.1 eq)

-

Anhydrous DMSO

-

-

Procedure:

-

Dissolve the DBCO-linker-pomalidomide conjugate (1.0 eq) and the azide-functionalized BRD4 ligand in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours. To prevent potential light-induced degradation of the DBCO group, it is advisable to perform the reaction in the dark.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Biological Evaluation of the Synthesized PROTAC

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., a human cancer cell line endogenously expressing BRD4) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysate and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.

-

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

-

Reagents:

-

His-tagged target protein (e.g., BRD4)

-

GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

-

Procedure:

-

Prepare a serial dilution of the PROTAC in the assay buffer.

-

In a 384-well plate, add the His-tagged target protein, GST-tagged E3 ligase complex, and the PROTAC dilutions.

-

Incubate for 1 hour at room temperature.

-

Add the anti-His-donor and anti-GST-acceptor antibodies.

-

Incubate for another 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is achieved.

-

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is determined by several key parameters, including its ability to induce protein degradation (DC50 and Dmax), its binding affinity to the target protein and E3 ligase, and its effect on cell viability (IC50). The following table provides illustrative data for a representative BRD4 PROTAC, which could be synthesized using a this compound linker.

| Parameter | Cell Line | Value |

| DC50 (BRD4 Degradation) | MV4-11 | 0.87 nM |

| Dmax (BRD4 Degradation) | MV4-11 | >95% |

| IC50 (Cell Viability) | MV4-11 | 3 pM |

| Binary Binding Affinity (Warhead to BRD4) | JQ1 to BRD4(BD1) | Kd = 50 nM |

| Binary Binding Affinity (E3 Ligand to VHL) | VH032 to VHL | Kd = 180 nM |

| Ternary Complex Cooperativity (α) | BRD4(BD2) & VHL | >1 (Positive) |

Note: This data is illustrative and serves as a general representation of the performance metrics of a potent PROTAC. Actual values will vary depending on the specific PROTAC structure and experimental conditions.

Visualization of Key Processes

PROTAC Synthesis Workflow

The following diagram illustrates the two-step synthetic workflow for generating a PROTAC using this compound.

Caption: A two-step workflow for PROTAC synthesis.

PROTAC Mechanism of Action and Impact on Signaling

PROTACs function by inducing the degradation of a target protein, which can have a profound impact on cellular signaling pathways. For instance, a PROTAC targeting BRD4 can lead to the downregulation of the oncogene c-MYC, a critical driver of cell proliferation in many cancers.

Caption: PROTAC-mediated degradation of BRD4 inhibits c-MYC signaling.

Conclusion

This compound is a powerful and versatile linker for the synthesis of PROTACs. Its unique combination of a bioorthogonal DBCO group, a solubilizing PEG4 spacer, and a reactive amine handle facilitates the efficient and modular construction of these complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. The continued development and application of such well-designed chemical tools will undoubtedly accelerate the advancement of PROTACs as a transformative therapeutic modality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Core: A Technical Guide to DBCO-PEG4-Amine Solubility and Stability

For Immediate Release

A deep dive into the physicochemical properties of DBCO-PEG4-amine, a critical heterobifunctional linker, is essential for its effective application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility and stability of this compound, supported by experimental protocols and logical workflows.

Physicochemical Properties of this compound

This compound is a versatile molecule featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine for conjugation to carboxyl groups or activated esters. This unique structure provides a powerful tool for linking a wide range of molecules.

Solubility Profile

The solubility of this compound is a crucial factor in its handling and application in both aqueous and organic media. The presence of the PEG4 spacer significantly enhances its hydrophilicity.

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO, DMF, DCM, THF, Acetonitrile | Soluble[1][2] | The hydrophilic PEG spacer increases water solubility[1][3]. |

| Water | Soluble[4] | A sulfonated version, Sulfo this compound, offers greatly improved water solubility. | |

| DBCO-PEG4-NHS Ester | Aqueous Buffers | Up to 1.5 mM - 5.5 mM | Solubility can be limited in purely aqueous solutions. |

| DMSO, DMF | Soluble | Typically dissolved in an organic solvent before dilution in aqueous buffer. |

Stability Profile

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light and moisture. Proper storage and handling are critical to maintain its reactivity.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Rationale |

| Solid Form | Store at -20°C, protected from light and moisture. | Long-term stability is maintained under these conditions. |

| In Organic Solvent (e.g., DMSO) | Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. | The DBCO functional group can lose reactivity over time in solution. Repeated freeze-thaw cycles should be avoided. |

| Aqueous Solutions | Prepare fresh for each use. | The DBCO group can degrade with prolonged incubation in aqueous solutions. |

The stability of the DBCO group is pH-dependent, with optimal stability in the neutral to slightly basic range (pH 6-9) commonly used for bioconjugation. Strong acidic conditions (pH < 5) should be avoided as they can lead to the degradation of the DBCO ring. The amide bond and the PEG linker are generally highly stable under typical bioconjugation conditions.

Table 3: Expected Stability of the DBCO Moiety in Aqueous Buffers

| pH of Aqueous Buffer | Temperature | Incubation Time | Expected % Remaining | Notes |